N-(6-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(6-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide” is a chemical compound that has been studied for its potential anti-tubercular activity . It is a derivative of benzothiazole and pyridine, which are both known for their antibacterial properties .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with a chloroethyl compound to yield the final derivatives .Molecular Structure Analysis
The molecular structure of this compound adheres to Lipinski’s rule of five, which is a rule of thumb to evaluate drug-likeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include coupling reactions and treatment with chloroethyl compounds . Further details about the specific reactions would require more specific information or a more detailed study.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of less than 725 daltons, less than 6 hydrogen bond donors, and less than 20 hydrogen bond acceptors . The compound also has a melting point of 157-159 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
Research has shown that compounds with structures similar to the specified chemical, particularly those involving thiazole and benzamide moieties, have been synthesized and evaluated for their anticancer properties. For instance, the synthesis of various benzamide derivatives has been explored, with some compounds exhibiting significant cytotoxic effects against different cancer cell lines, including human breast, lung, and prostate cancer cells. These findings suggest the potential of such compounds in anticancer drug development (Mohan et al., 2021).
Antimicrobial and Antiparasitic Applications
Compounds containing benzothiazole and pyridine groups have been investigated for their antimicrobial activities. A study synthesized new pyridine derivatives exhibiting variable and modest activity against bacteria and fungi, indicating their potential use in developing antimicrobial agents (Patel & Agravat, 2007). Furthermore, thiazolides, a class of compounds including thiazole rings, have demonstrated broad-spectrum activities against various parasites, suggesting their application in treating parasitic infections (Hemphill et al., 2007).
Fluorescence and Chemical Properties
The fluorescence properties of Co(II) complexes involving thiazole-based ligands have been studied, highlighting their potential in developing fluorescent materials or probes for various applications (Vellaiswamy & Ramaswamy, 2017).
Inhibitors of Biological Targets
Several synthesized compounds, including thiazole and pyridine derivatives, have been identified as inhibitors of specific biological targets such as DNA topoisomerase II and GyrB ATPase, which are crucial for the proliferation of cancer cells and bacteria, respectively. This highlights their potential in developing new therapeutic agents for cancer and bacterial infections (Pınar et al., 2004); (Jeankumar et al., 2013).
Zukünftige Richtungen
The future directions for research on this compound could include further investigation of its antibacterial properties, particularly against drug-resistant strains of bacteria. Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could provide valuable information for its potential development as a drug .
Eigenschaften
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S/c1-2-30-18-9-10-19-20(13-18)31-22(24-19)25(14-16-7-3-4-11-23-16)21(27)15-6-5-8-17(12-15)26(28)29/h3-13H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YROFGADXJADAGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.